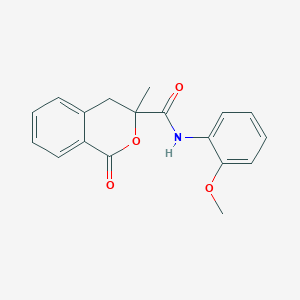![molecular formula C21H23N3O3S B12125600 propan-2-yl {[4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12125600.png)
propan-2-yl {[4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El propan-2-il {[4-(4-metilfenil)-5-(fenoximetil)-4H-1,2,4-triazol-3-il]sulfanil}acetato es un compuesto orgánico complejo que presenta un anillo de triazol, un grupo fenilo y una porción de sulfanyl acetato
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de propan-2-il {[4-(4-metilfenil)-5-(fenoximetil)-4H-1,2,4-triazol-3-il]sulfanil}acetato normalmente implica varios pasos:
Formación del anillo de triazol: El anillo de triazol se puede sintetizar mediante una reacción de ciclización que involucra derivados de hidracina y disulfuro de carbono, seguida de una alquilación con haluros de alquilo apropiados.
Introducción de los grupos fenilo y fenoximetil: Estos grupos se introducen mediante reacciones de sustitución nucleófila, donde el intermedio de triazol reacciona con haluros de fenilo y fenoximetil.
Unión de la porción de sulfanyl acetato: Este paso implica la reacción del intermedio de triazol con un derivado de sulfanyl acetato en condiciones básicas.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y el uso de cribado de alto rendimiento para identificar los catalizadores y reactivos más eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El grupo sulfanyl puede sufrir oxidación para formar sulfoxidos o sulfonas.
Reducción: El anillo de triazol se puede reducir en condiciones específicas para producir dihidrotriazoles.
Sustitución: Los grupos fenilo y fenoximetil se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución electrofílica aromática.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución electrofílica aromática a menudo utilizan reactivos como bromo o ácido nítrico en condiciones ácidas.
Productos principales
Oxidación: Sulfoxidos y sulfonas.
Reducción: Dihidrotriazoles.
Sustitución: Varios derivados de fenilo y fenoximetil sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas
Biología
En la investigación biológica, los derivados de este compuesto pueden exhibir interesantes actividades biológicas, como propiedades antimicrobianas o anticancerígenas. El anillo de triazol es conocido por su bioactividad y las modificaciones pueden conducir a compuestos con mayor eficacia.
Medicina
Medicinalmente, este compuesto podría servir como un compuesto líder para el desarrollo de nuevos fármacos. Su estructura permite la exploración de varios farmacóforos, lo que podría conducir al descubrimiento de nuevos agentes terapéuticos.
Industria
En la industria, este compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como mayor estabilidad térmica o mayor resistencia mecánica.
Mecanismo De Acción
El mecanismo de acción del propan-2-il {[4-(4-metilfenil)-5-(fenoximetil)-4H-1,2,4-triazol-3-il]sulfanil}acetato dependería de su aplicación específica. En un contexto biológico, puede interactuar con enzimas o receptores, modulando su actividad. El anillo de triazol puede actuar como un bioisostero, imitando la estructura de sustratos naturales e inhibiendo la actividad enzimática.
Comparación Con Compuestos Similares
Compuestos similares
- Propan-2-il {[4-(4-bromofenil)-5-(fenoximetil)-4H-1,2,4-triazol-3-il]sulfanil}acetato
- Propan-2-il {[4-(4-clorofenil)-5-(fenoximetil)-4H-1,2,4-triazol-3-il]sulfanil}acetato
- Propan-2-il {[4-(4-fluorofenil)-5-(fenoximetil)-4H-1,2,4-triazol-3-il]sulfanil}acetato
Singularidad
Lo que diferencia al propan-2-il {[4-(4-metilfenil)-5-(fenoximetil)-4H-1,2,4-triazol-3-il]sulfanil}acetato es la presencia del grupo 4-metilfenilo, que puede influir en su reactividad química y actividad biológica. Esta sustitución específica puede conducir a diferencias en la forma en que el compuesto interactúa con objetivos biológicos o cómo se comporta en reacciones químicas en comparación con sus análogos.
Esta descripción general detallada proporciona una comprensión completa del propan-2-il {[4-(4-metilfenil)-5-(fenoximetil)-4H-1,2,4-triazol-3-il]sulfanil}acetato, cubriendo su síntesis, reacciones, aplicaciones y características únicas
Propiedades
Fórmula molecular |
C21H23N3O3S |
|---|---|
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
propan-2-yl 2-[[4-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C21H23N3O3S/c1-15(2)27-20(25)14-28-21-23-22-19(13-26-18-7-5-4-6-8-18)24(21)17-11-9-16(3)10-12-17/h4-12,15H,13-14H2,1-3H3 |
Clave InChI |
GBYPCEUCZLTFPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC(C)C)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-{[3-(pyrrolidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12125545.png)

![Benzoic acid, 2-fluoro-5-[(2-propen-1-ylamino)sulfonyl]-](/img/structure/B12125558.png)
![4-bromo-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12125566.png)
![2-(2,4-dichlorophenoxy)-N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12125568.png)
![1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12125575.png)
![2-amino-1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125576.png)
![6-phenyl-2-pyridin-3-yl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12125577.png)


![2-methyl-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12125593.png)
![N-(4-{[2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide](/img/structure/B12125595.png)
